2,4-difluoro-N-(furan-2-ylmethyl)aniline
Overview
Description
2,4-difluoro-N-(furan-2-ylmethyl)aniline is an organic compound with the molecular formula C11H9F2NO and a molecular weight of 209.19 g/mol . This compound is characterized by the presence of two fluorine atoms at the 2 and 4 positions on the benzene ring, and a furan-2-ylmethyl group attached to the nitrogen atom of the aniline moiety .
Preparation Methods
The synthesis of 2,4-difluoro-N-(furan-2-ylmethyl)aniline typically involves the reaction of 2,4-difluoroaniline with furan-2-carbaldehyde under specific conditions . One-pot reductive amination is a common method used, where the reaction is catalyzed by palladium on carbon nanotubes (Pd@CNTs) in methanol, resulting in high yields of the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
2,4-difluoro-N-(furan-2-ylmethyl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding quinone derivatives.
Reduction: It can be reduced to form amine derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,4-difluoro-N-(furan-2-ylmethyl)aniline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,4-difluoro-N-(furan-2-ylmethyl)aniline involves its interaction with specific molecular targets and pathways. The furan-2-ylmethyl group and the fluorine atoms play a crucial role in its binding affinity and activity. The exact molecular targets and pathways may vary depending on the specific application and research context.
Comparison with Similar Compounds
2,4-difluoro-N-(furan-2-ylmethyl)aniline can be compared with other similar compounds, such as:
2,4-difluoroaniline: Lacks the furan-2-ylmethyl group, resulting in different chemical properties and applications.
N-(furan-2-ylmethyl)aniline:
2,4-difluoro-N-methyl aniline: Contains a methyl group instead of the furan-2-ylmethyl group, leading to different biological and chemical properties.
Properties
IUPAC Name |
2,4-difluoro-N-(furan-2-ylmethyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F2NO/c12-8-3-4-11(10(13)6-8)14-7-9-2-1-5-15-9/h1-6,14H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OALIULUYNXPDDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC2=C(C=C(C=C2)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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